![molecular formula C10H12N2O2 B1396668 3-Morpholinopicolinaldehyde CAS No. 1126370-00-0](/img/structure/B1396668.png)
3-Morpholinopicolinaldehyde
Overview
Description
Scientific Research Applications
Synthesis of Derivatives
- Efficient Synthesis of Morpholin-2-one Derivatives : A one-pot procedure for synthesizing novel 3-substituted morpholin-2-one-5-carboxamide derivatives was developed. This method uses glycolaldehyde dimer as a bifunctional component with various alpha-amino acids and isocyanides (Kim et al., 2001).
Catalysis and Reactions
- Gold-Catalyzed A3 Coupling/Cyclization/Elimination Sequence : The reaction of glyceraldehyde with alkynes, using a gold(III) catalyst and morpholine as an additive, produces furfuryl alcohol derivatives. This method is a valuable alternative for synthesizing such compounds (Li et al., 2016).
- Morpholine Catalyzed Direct C3 Alkenylation of Indoles : Morpholine trifluoroacetic acid salt is used as an efficient catalyst for the oxidative dehydrogenative alkenylation of indoles, which is simple and practical (Xiang et al., 2011).
Building Blocks in Medicinal Chemistry
- Bridged Bicyclic Morpholines as Building Blocks : Bridged bicyclic morpholines, like 3-oxa-6-azabicyclo[3.1.1]heptane, are important in medicinal chemistry due to their structural similarity to morpholine and similar lipophilicity (Walker et al., 2012).
- Synthesis of Substituted Sulfamidates as Morpholine Building Blocks : The creation of optically pure 3-hydroxymethylmorpholine building blocks and their sulfamidates, utilizing a stereospecific strategy from chiral pool material, has been reported (Stojiljkovic et al., 2022).
Gene Expression Studies
- Use of Morpholino Oligos in Gene Function Studies : Morpholino oligos have been tested in various model organisms for inhibiting gene function, providing a simple and rapid method to study gene function (Heasman, 2002).
properties
IUPAC Name |
3-morpholin-4-ylpyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-8-9-10(2-1-3-11-9)12-4-6-14-7-5-12/h1-3,8H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRBSIDGYXDMHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Morpholinopicolinaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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